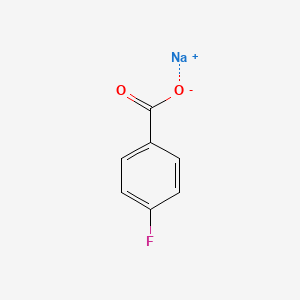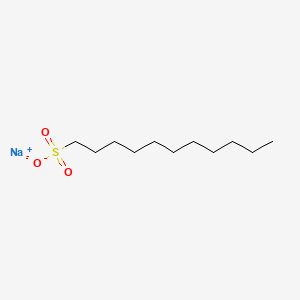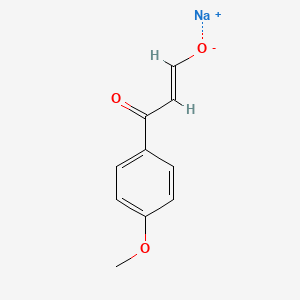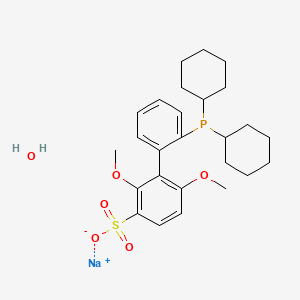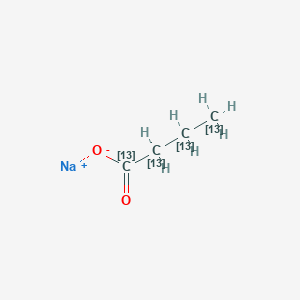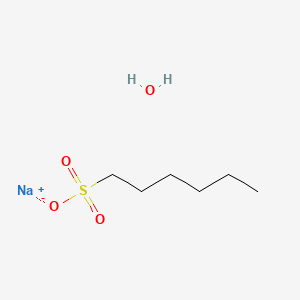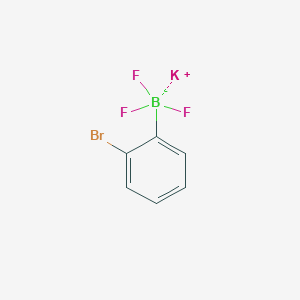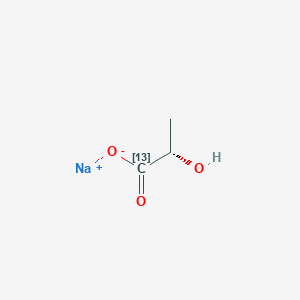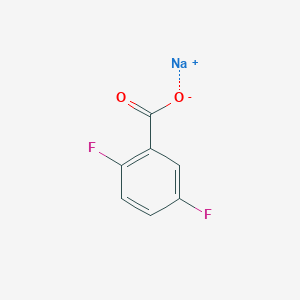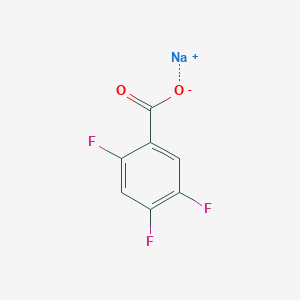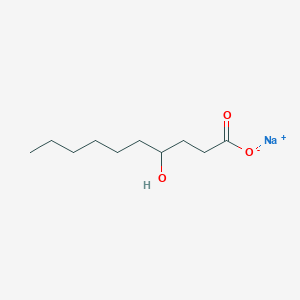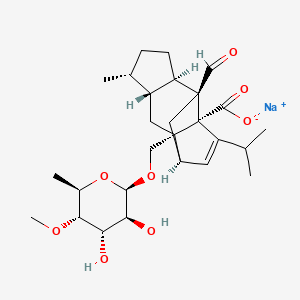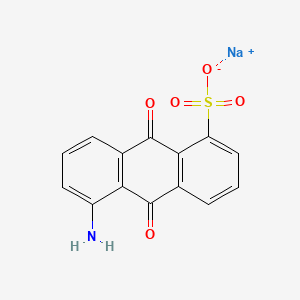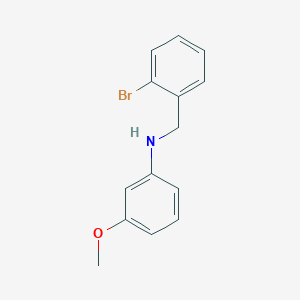
N-(2-Bromobenzyl)-3-methoxyaniline
Descripción general
Descripción
“N-(2-Bromobenzyl)-3-methoxyaniline” is a compound that likely contains an aniline group (a benzene ring attached to an amine group), a methoxy group (an oxygen atom linked to a methyl group), and a bromobenzyl group (a benzene ring with a bromine atom and a methyl group) .
Synthesis Analysis
While specific synthesis methods for “N-(2-Bromobenzyl)-3-methoxyaniline” are not available, similar compounds have been synthesized through various methods. For instance, N-(2-bromobenzyl)indole was generated from easily available N-(2-bromobenzyl)-1H-indole . Another study reported a short approach to N-Aryl-1,2,3,4-tetrahydroisoquinolines from N-(2-Bromobenzyl)anilines via a Reductive Amination/Palladium-Catalyzed Ethoxyvinylation/Reductive N-Alkylation Sequence .Aplicaciones Científicas De Investigación
Synthesis and Characterization of Related Compounds
Synthesis and Growth of Benzylideneaniline Compounds : Benzylideneaniline compounds like N-(4-bromobenzylidene)-4-fluoroaniline and N-(4-bromobenzylidene)-4-methoxyaniline have been synthesized, characterized, and their nonlinear optical properties evaluated (Subashini et al., 2021).
Zinc Phthalocyanine Derivatives for Photodynamic Therapy : Novel zinc phthalocyanine derivatives have been synthesized, featuring components structurally related to N-(2-Bromobenzyl)-3-methoxyaniline, showing potential for photodynamic therapy in cancer treatment (Pişkin et al., 2020).
Formation of Nitrogen-Containing Rings : Studies on displacements at the nitrogen of lithioalkoxylamides have demonstrated the utility of such reactions in forming nitrogen-containing rings, a process that is relevant to the structural family of N-(2-Bromobenzyl)-3-methoxyaniline (Beak & Selling, 1989).
Analytical and Chemical Studies
GC–MS and GC–IR Analysis : Gas chromatographic and mass spectrometric analyses of compounds like N-(methoxybenzyl- and dimethoxybenzyl)-4-bromo-2,5-dimethoxyphenylisopropylamines, which are structurally related to N-(2-Bromobenzyl)-3-methoxyaniline, provide insights into their chemical properties and potential applications (Abiedalla et al., 2021).
Synthesis of Other Related Compounds : Research includes the synthesis of compounds like 3-(2-Propylen)benzyl chloride starting from materials related to N-(2-Bromobenzyl)-3-methoxyaniline, demonstrating the versatility of this chemical framework in synthetic chemistry (Li-yin, 2002).
Propiedades
IUPAC Name |
N-[(2-bromophenyl)methyl]-3-methoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO/c1-17-13-7-4-6-12(9-13)16-10-11-5-2-3-8-14(11)15/h2-9,16H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOWVQHOUQZIUSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NCC2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Bromobenzyl)-3-methoxyaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



